sodium 2-chloro-4-fluorobenzene-1-sulfinate
Description
Sodium 2-chloro-4-fluorobenzene-1-sulfinate (molecular formula: C₆H₃ClFSO₂Na) is an organosodium sulfinate salt characterized by a benzene ring substituted with chlorine (Cl) at the 2-position and fluorine (F) at the 4-position, along with a sulfinate (-SO₂⁻) group at the 1-position. Key properties include a molecular weight of 240.14 g/mol and a CAS registry number provided in the referenced data . This compound is typically utilized in organic synthesis as a nucleophilic agent or intermediate, particularly in cross-coupling reactions and the preparation of sulfone derivatives. Its reactivity is influenced by the electron-withdrawing effects of the Cl and F substituents, which enhance the electrophilicity of the sulfinate group.
Properties
IUPAC Name |
sodium;2-chloro-4-fluorobenzenesulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO2S.Na/c7-5-3-4(8)1-2-6(5)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMAXWUFRYWOOC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)S(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-chloro-4-fluorobenzene-1-sulfinate typically involves the reaction of 2-chloro-4-fluorobenzenesulfonyl chloride with sodium sulfite under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated through filtration and drying.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-chloro-4-fluorobenzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfides.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium hydroxide, hydrogen peroxide, and various nucleophiles such as amines and thiols . Reaction conditions typically involve moderate temperatures and aqueous or organic solvents .
Major Products
Major products formed from reactions with this compound include sulfonamides, sulfones, and thiosulfonates .
Scientific Research Applications
Sodium 2-chloro-4-fluorobenzene-1-sulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 2-chloro-4-fluorobenzene-1-sulfinate involves its ability to act as a sulfonating agent. It can transfer its sulfonate group to various substrates, leading to the formation of sulfonated products . This process involves the activation of the sulfonate group and its subsequent reaction with nucleophilic sites on the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
While the provided evidence lacks direct comparative data for sodium 2-chloro-4-fluorobenzene-1-sulfinate and its structural analogs, a theoretical comparison can be drawn based on substituent effects and general sulfinate chemistry. Below is an analysis of its expected properties relative to other substituted benzenesulfinate salts:
Key Substituent Effects
Electronic Effects :
- The chlorine (Cl) substituent at the 2-position exerts a strong electron-withdrawing inductive (-I) effect, which stabilizes the sulfinate anion and increases its nucleophilicity compared to unsubstituted sodium benzenesulfinate.
- The fluorine (F) substituent at the 4-position also contributes -I effects but with lesser intensity than Cl. Its ortho/para-directing nature may influence regioselectivity in subsequent reactions.
The polar sulfinate group and sodium counterion enhance water solubility, but the hydrophobic Cl substituent may reduce solubility relative to fluorine-only analogs (e.g., sodium 4-fluorobenzenesulfinate).
Hypothetical Comparative Table
Research Findings and Limitations
- Synthetic Utility : Sodium 2-chloro-4-fluorobenzenesulfinate’s dual substituents make it advantageous for synthesizing fluorinated and chlorinated sulfones, which are valuable in pharmaceuticals and agrochemicals.
- This gap necessitates reliance on inferred trends.
- Thermal Stability : Compared to sodium hydroxide (melting point: 318°C ), organic sulfinates like sodium 2-chloro-4-fluorobenzenesulfinate likely decompose at lower temperatures due to weaker ionic interactions.
Biological Activity
Sodium 2-chloro-4-fluorobenzene-1-sulfinate is a sulfonated aromatic compound that has garnered attention due to its diverse biological activities. This article explores its enzymatic inhibition properties, cytotoxic effects on cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a sulfonate group attached to a chlorinated and fluorinated benzene ring. This structural composition contributes to its biological activity, particularly in enzyme inhibition and cytotoxicity.
Enzyme Inhibition Studies
Recent studies have highlighted the compound's ability to inhibit various enzymes, which is crucial for its potential therapeutic applications:
- α-Glucosidase and α-Amylase Inhibition : this compound has been shown to exhibit significant inhibitory effects against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. This inhibition is particularly relevant for managing type 2 diabetes mellitus (T2DM) .
- Protein Tyrosine Phosphatase 1B (PTP1B) : The compound also inhibits PTP1B, an enzyme implicated in insulin signaling pathways. By inhibiting PTP1B, this compound may enhance insulin sensitivity .
- Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) : Inhibition of VEGFR-2 suggests potential anti-cancer properties, as this receptor plays a critical role in angiogenesis .
Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of this compound have been evaluated against several cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 10.5 | Significant growth inhibition |
| A549 | 12.3 | Moderate growth inhibition |
| Vero | >50 | Low toxicity |
In vitro studies indicated that the compound effectively inhibited the proliferation of MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values suggesting moderate to significant efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of fluorine and chlorine atoms enhances the compound's interaction with biological targets:
- Fluorine Substitution : Fluorinated compounds often exhibit improved metabolic stability and bioactivity. The specific substitution pattern on the benzene ring influences enzyme binding affinity and selectivity .
- Sulfonate Group : The sulfonate moiety contributes to solubility and facilitates interactions with amino acid residues in target enzymes, enhancing inhibitory activity .
Case Studies and Research Findings
Several research studies have provided insights into the biological activity of this compound:
- Inhibition of Enzymatic Activity : A comparative study demonstrated that fluorinated sulfonic esters, including this compound, showed stronger inhibitory effects against α-glucosidase compared to non-fluorinated analogs .
- Cytotoxicity Profiles : In a study assessing multiple sulfonate derivatives, this compound exhibited notable cytotoxicity against various cancer cell lines, suggesting its potential as an anti-cancer agent .
- Molecular Docking Studies : Computational analyses have indicated favorable binding interactions between this compound and key amino acid residues in target proteins, supporting its role as an effective inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
